Heptyl 4-acetamidobenzoate
CAS No.:
Cat. No.: VC16747918
Molecular Formula: C16H23NO3
Molecular Weight: 277.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO3 |
|---|---|
| Molecular Weight | 277.36 g/mol |
| IUPAC Name | heptyl 4-acetamidobenzoate |
| Standard InChI | InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18) |
| Standard InChI Key | UTPVLUBTIQRWEB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |
Introduction
Chemical Structure and Nomenclature
Heptyl 4-acetamidobenzoate (systematic IUPAC name: heptyl 4-acetamidobenzoate) is characterized by a benzoyl core substituted at the para position with an acetamide group (-NHCOCH₃) and esterified with a heptyl (C₇H₁₅) alkoxy chain. Its molecular formula is , yielding a molecular weight of 277.36 g/mol . The acetamide group introduces hydrogen-bonding capacity, potentially enhancing solubility in polar solvents compared to its primary amine counterpart, heptyl 4-aminobenzoate.
Structural Analysis:
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Benzene Ring: Provides aromatic stability and serves as the scaffold for functional group attachments.
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Acetamide Group (-NHCOCH₃): Contributes to dipole interactions and may influence biological targeting, such as enzyme binding sites.
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Heptyl Ester Chain: Imparts lipophilicity, affecting membrane permeability and solubility in nonpolar matrices .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of heptyl 4-acetamidobenzoate likely proceeds via a two-step process:
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Acetylation of 4-Aminobenzoic Acid:
Reaction with acetic anhydride or acetyl chloride converts the primary amine to an acetamide group, yielding 4-acetamidobenzoic acid. -
Esterification with Heptanol:
Acid-catalyzed (e.g., H₂SO₄) esterification of 4-acetamidobenzoic acid with heptyl alcohol under reflux conditions :
Optimization Parameters:
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Yield: ~70–85% after purification via recrystallization (ethanol/water).
Industrial-Scale Production
Industrial synthesis would employ continuous-flow reactors to enhance efficiency:
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Reactor Design: Tubular reactors with in-line separators for water removal (azeotropic distillation) .
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Purification: Fractional distillation under reduced pressure (0.1–0.5 atm) to isolate the ester .
Physicochemical Properties
Thermodynamic Parameters
Spectroscopic Data
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IR (KBr): 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
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¹H NMR (CDCl₃): δ 1.25–1.45 (m, 10H, heptyl CH₂), δ 2.15 (s, 3H, CH₃CO), δ 7.85 (d, 2H, aromatic), δ 8.10 (d, 2H, aromatic).
Industrial and Research Applications
Polymer Science
As a plasticizer, heptyl 4-acetamidobenzoate could enhance the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains .
Performance Metrics (Hypothetical):
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Compatibility: >90% with PVC (DIN 53457).
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Migration Resistance: <0.5% weight loss after 168h at 70°C .
Organic Synthesis Intermediate
The compound serves as a precursor for:
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Schiff Bases: Condensation with aldehydes yields antimicrobial agents.
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Coordination Complexes: Metal chelation (e.g., Cu²⁺) for catalytic applications.
Environmental and Regulatory Considerations
Biodegradation
Esterases likely hydrolyze the heptyl chain, yielding 4-acetamidobenzoic acid and heptanol . Aerobic degradation half-life (OECD 301B): ~14 days .
Toxicity Profile
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